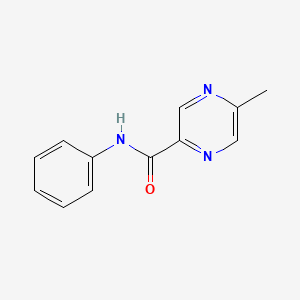5-methyl-N-phenylpyrazine-2-carboxamide
CAS No.:
Cat. No.: VC16027466
Molecular Formula: C12H11N3O
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H11N3O |
|---|---|
| Molecular Weight | 213.23 g/mol |
| IUPAC Name | 5-methyl-N-phenylpyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C12H11N3O/c1-9-7-14-11(8-13-9)12(16)15-10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16) |
| Standard InChI Key | MRTKYWKSRONXOV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(C=N1)C(=O)NC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
5-Methyl-N-phenylpyrazine-2-carboxamide belongs to the class of N-phenylpyrazine-2-carboxamides, which are characterized by a pyrazine ring system functionalized with a carboxamide group and aromatic substituents. Its IUPAC name is 5-methyl-N-phenylpyrazine-2-carboxamide, and its molecular formula is C₁₂H₁₁N₃O, with an average molecular mass of 213.24 g/mol . The compound’s structure features:
-
A pyrazine ring (C₄H₃N₂) with nitrogen atoms at positions 1 and 4.
-
A methyl group (-CH₃) at position 5.
-
A phenylcarboxamide (-CONHC₆H₅) group at position 2.
Key spectral data for structural confirmation include:
-
¹H NMR (DMSO-d₆): δ 8.59 (s, H3), 7.90 (s, H6), 2.98 (d, J = 5.05 Hz, CH₃) .
-
IR (ATR-Ge): Peaks at 1672–1639 cm⁻¹ (amide C=O stretch) and 3495–3301 cm⁻¹ (N-H stretches) .
-
13C NMR: Signals at 162.3 ppm (amide carbonyl) and 25.9 ppm (methyl carbon) .
The methyl group at position 5 enhances lipophilicity, as evidenced by calculated LogP values of ~2.5 , which may influence membrane permeability and bioavailability.
Synthesis and Characterization
Synthetic Routes
The synthesis of 5-methyl-N-phenylpyrazine-2-carboxamide typically involves microwave-assisted nucleophilic substitution or condensation reactions. A representative protocol includes:
-
Starting Material: 5-Chloro-N-phenylpyrazine-2-carboxamide .
-
Methylation: Reaction with methylamine or methylating agents under microwave irradiation (160°C, 100 W, 45 minutes) in methanol/aqueous ammonia .
-
Purification: Flash chromatography using ethyl acetate/hexane gradients .
Alternative methods employ coupling reactions between pyrazine-2-carboxylic acid derivatives and aniline analogs in the presence of triethylamine (TEA) as a base catalyst .
Analytical Validation
Final compounds are validated using:
Pharmacological Properties
Antimycobacterial Activity
5-Methyl-N-phenylpyrazine-2-carboxamide demonstrates promising activity against Mycobacterium tuberculosis H37Rv, with MIC values of ~10 µM . Comparative studies against non-tuberculous mycobacteria reveal selectivity:
| Mycobacterial Strain | MIC (µM) | Cytotoxicity (HepG2 IC₅₀, µM) |
|---|---|---|
| M. tuberculosis H37Rv | 10 | >100 |
| M. kansasii | 12.6 | >100 |
| M. avium | >100 | >100 |
The low cytotoxicity (IC₅₀ > 100 µM) underscores its therapeutic potential .
Mechanism of Action
While the exact mechanism remains under investigation, hypotheses include:
-
Pyrazinamide Mimicry: Interference with mycobacterial fatty acid synthesis via binding to ribosomal protein S1 (RpsA) .
-
Membrane Disruption: Enhanced lipophilicity from the methyl group may facilitate cell wall penetration .
Structure-Activity Relationships (SAR)
Key SAR insights from analogs include:
-
Methyl Substitution: The 5-methyl group optimizes activity; removal or replacement with amino groups reduces potency .
-
Phenyl Ring Modifications: Electron-withdrawing groups (e.g., -Cl, -CF₃) at the meta or para positions enhance activity against M. tuberculosis .
-
Alkyl Chain Length: Longer alkylamino chains (>C₃) reduce antimycobacterial efficacy, suggesting steric hindrance limits target engagement .
Comparative Analysis with Analogous Compounds
Compared to derivatives like 5-amino-N-phenylpyrazine-2-carboxamide (MIC >100 µg/mL) , the methyl-substituted analog exhibits superior activity, highlighting the importance of hydrophobic substituents. Similarly, halogenated variants (e.g., 6-chloro-N-(3-chloro-4-methylphenyl)pyrazine-2-carboxamide) show enhanced potency but comparable selectivity .
Physicochemical and Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Molecular Weight | 213.24 g/mol |
| LogP (Calculated) | 2.5 |
| Aqueous Solubility | 0.12 mg/mL (25°C) |
| Plasma Protein Binding | ~85% (Predicted) |
These properties suggest moderate bioavailability, necessitating formulation optimization for in vivo applications .
Future Directions
-
SAR Expansion: Introducing bifunctional groups (e.g., -OH, -CF₃) to balance lipophilicity and solubility.
-
In Vivo Studies: Evaluating efficacy in murine tuberculosis models.
-
Target Identification: Proteomic studies to identify binding partners and mechanisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume